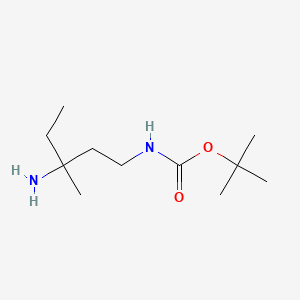

tert-butyl N-(3-amino-3-methylpentyl)carbamate

Description

tert-Butyl N-(3-amino-3-methylpentyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched aliphatic amine. The Boc group enhances solubility in organic solvents and stabilizes the amine against undesired reactions during multi-step syntheses. The 3-amino-3-methylpentyl backbone suggests a sterically hindered aliphatic chain, which may influence reactivity, crystallinity, and intermolecular interactions compared to linear or aromatic analogs .

Properties

Molecular Formula |

C11H24N2O2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-3-methylpentyl)carbamate |

InChI |

InChI=1S/C11H24N2O2/c1-6-11(5,12)7-8-13-9(14)15-10(2,3)4/h6-8,12H2,1-5H3,(H,13,14) |

InChI Key |

BNSWOYYBPNHWAH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCNC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-3-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-3-methylpentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for tert-butyl N-(3-amino-3-methylpentyl)carbamate often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-3-methylpentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-(3-amino-3-methylpentyl)carbamate has a wide range of scientific research applications:

Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-3-methylpentyl)carbamate involves its role as a protecting group. The tert-butyl group can be cleaved under acidic conditions, revealing the active amine group. This process is often used in peptide synthesis to protect the amine group during other reactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues: Substituent Diversity

The tert-butyl carbamate family exhibits structural diversity based on substituent groups. Key comparisons include:

Aliphatic vs. Aromatic Backbones

- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5): A cyclic aliphatic derivative with a piperidine ring, enhancing rigidity and influencing stereochemical outcomes in synthesis .

- Aromatic Derivatives: tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate (CAS 1480520-42-0): Combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, affecting electronic properties and hydrogen-bonding capacity . tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1): A phenylmethyl derivative with a high purity (≥95%), widely used in pharmaceutical intermediates due to its stable aromatic backbone .

Heterocyclic Derivatives

- tert-Butyl (4-(4-methylthiazol-5-yl)benzyl)carbamate (e.g., 42a, 42d): Incorporates a thiazole ring, enhancing π-stacking interactions and bioactivity. Yields during synthesis vary (16–77%), influenced by substituent position and steric effects .

Physicochemical Properties

Key properties of select analogs are summarized below:

Notes:

- Aliphatic derivatives (e.g., piperidine-based) generally exhibit lower melting points and higher solubility in non-polar solvents compared to aromatic analogs.

- Thiazole-containing derivatives (e.g., 42a) show enhanced thermal stability, attributed to aromatic heterocycles .

Stability and Handling

- Storage : Most Boc-protected amines are stored at 2–8°C under inert gas to prevent hydrolysis. Cyclic ketone derivatives (e.g., 3-oxocyclopentyl) may require desiccants due to hygroscopicity .

- Degradation: Fluorinated derivatives (e.g., 3-fluoro-4-methoxyphenyl) exhibit enhanced stability against oxidative degradation compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.